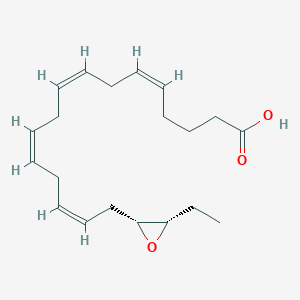
(17R,18S)-Epoxyeicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17R,18S)-Epoxyeicosatetraenoic acid is a complex organic compound that belongs to the family of eicosanoids. Eicosanoids are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. This particular compound is known for its role in various biological processes, including inflammation and cellular signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17R,18S)-Epoxyeicosatetraenoic acid typically involves the epoxidation of arachidonic acid. The process begins with the extraction of arachidonic acid from natural sources, followed by its chemical modification. The epoxidation reaction is usually carried out using peracids or other oxidizing agents under controlled conditions to ensure the formation of the desired epoxide .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of arachidonic acid, followed by its chemical transformation. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(17R,18S)-Epoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include hydroxylated eicosanoids, diols, and various substituted derivatives, each with unique biological activities .
Applications De Recherche Scientifique
Chemistry
In chemistry, (17R,18S)-Epoxyeicosatetraenoic acid is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its role in cellular signaling and inflammation. It is used to investigate the pathways involved in these processes and to develop potential therapeutic agents .
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and anti-cancer properties. It is being studied as a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs and therapies .
Mécanisme D'action
The mechanism of action of (17R,18S)-Epoxyeicosatetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammation and cellular signaling. The compound modulates the activity of these targets, leading to changes in cellular responses. Key pathways involved include the Ras/MAP kinase pathway and the regulation of ion transport in renal tubules .
Comparaison Avec Des Composés Similaires
Similar Compounds
20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid: Another eicosanoid with similar biological activities.
Arachidonic acid: The precursor to many eicosanoids, including (17R,18S)-Epoxyeicosatetraenoic acid.
Eicosapentaenoic acid: A polyunsaturated fatty acid with anti-inflammatory properties.
Uniqueness
What sets this compound apart is its specific epoxide group, which confers unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,14Z)-16-[(2R,3S)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m0/s1 |
Clé InChI |
GPQVVJQEBXAKBJ-VDTDYMMTSA-N |
SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
SMILES isomérique |
CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES canonique |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















